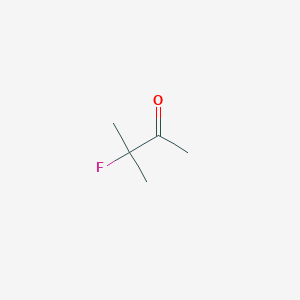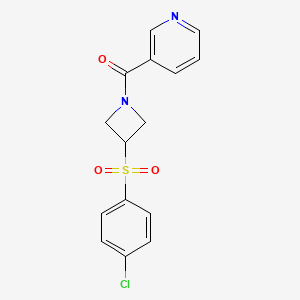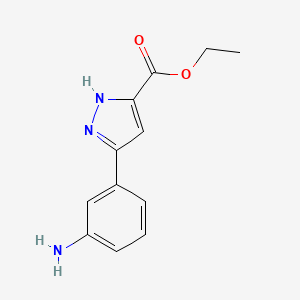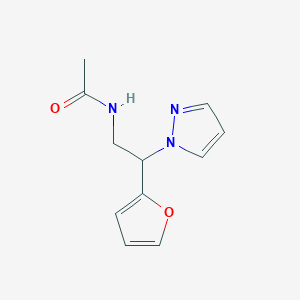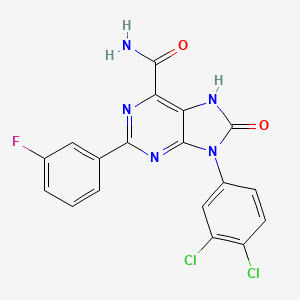
9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring system substituted with various phenyl groups. The purine ring system is a bicyclic aromatic ring consisting of a pyrimidine ring fused to an imidazole ring. The phenyl groups are aromatic rings, and the presence of chlorine and fluorine atoms indicates that these rings are halogenated .
Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the amide group (-CONH2) could allow for reactions such as hydrolysis or condensation. The halogenated phenyl rings could potentially undergo reactions such as nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a purine derivative, it would likely be a solid at room temperature. The presence of halogens could potentially increase its density and boiling point compared to non-halogenated purine derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Antipathogenic Activity
- A study focused on the synthesis of acylthioureas with aryl substituents including 3,5-dichlorophenyl and 3-fluorophenyl, tested for antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis for Radiolabeling
- Research on the synthesis of purine derivatives labeled with carbon-14 for use in radiopharmaceuticals, illustrating methods for creating compounds with potential applications in medical imaging and drug discovery (Ellsworth, Meriwether, & Mertel, 1989).
Material Science Applications
- Studies on the synthesis of new polyamides and polyimides from diphenylfluorene-based compounds, showcasing their excellent solubility, thermal stability, and potential for use in advanced material applications, such as electrochromic and electrofluorescent devices (Hsiao, Yang, & Lin, 1999); (Sun et al., 2016).
Anticonvulsant Agents
- The synthesis of 9-alkyl-6-substituted-purines, highlighting compounds with potent anticonvulsant activity against seizures, represents a novel class of anticonvulsant agents. This research indicates the utility of purine derivatives in developing new therapies for epilepsy (Kelley et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-11-5-4-10(7-12(11)20)26-17-14(24-18(26)28)13(15(22)27)23-16(25-17)8-2-1-3-9(21)6-8/h1-7H,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISNAHKKSVUKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)

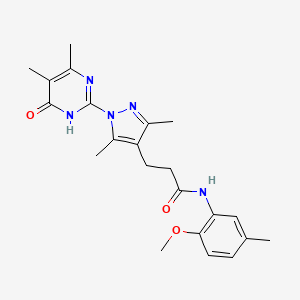

![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2430845.png)
![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)
